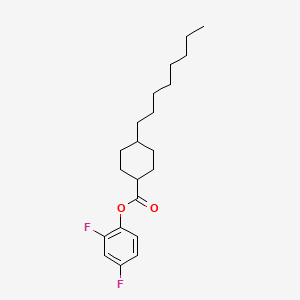
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate is an organic compound with the molecular formula C21H30F2O2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 2,4-difluorophenyl and the cyclohexane ring is substituted with an octyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate typically involves the esterification of 4-octylcyclohexanecarboxylic acid with 2,4-difluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorophenol and 4-octylcyclohexanecarboxylic acid.
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products
Hydrolysis: 2,4-Difluorophenol and 4-octylcyclohexanecarboxylic acid.
Substitution: Depending on the nucleophile, various substituted phenyl derivatives can be formed.
Applications De Recherche Scientifique
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism by which 2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate exerts its effects depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, potentially leading to unique biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorophenyl isothiocyanate: Another fluorinated phenyl derivative with different functional groups and applications.
2,4-Difluorobenzylamine: A related compound with an amine group instead of the ester linkage.
Uniqueness
2,4-Difluorophenyl 4-octylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring, an octyl chain, and a difluorophenyl ester. This structure imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
89203-92-9 |
|---|---|
Formule moléculaire |
C21H30F2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(2,4-difluorophenyl) 4-octylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H30F2O2/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)21(24)25-20-14-13-18(22)15-19(20)23/h13-17H,2-12H2,1H3 |
Clé InChI |
IANFQKPNRCZUER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCC(CC1)C(=O)OC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14152534.png)
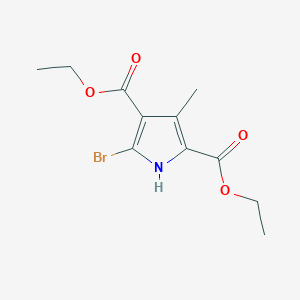

![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)

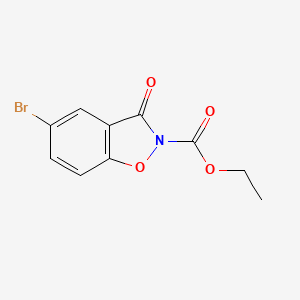
![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)
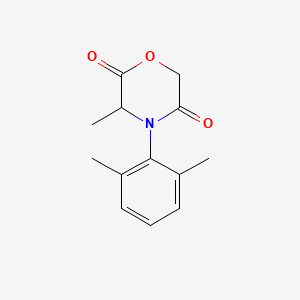
![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)

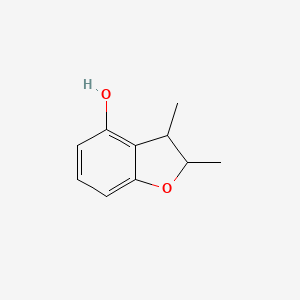
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)
